Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

Platelet-Activating Factor (PAF) Antagonism Inflammation Thrombosis

CAS 440330-40-5 is the characterized N-benzyl reference standard for the benzotriazinone-benzamide class, with a confirmed PAF IC50 of 90 nM. Its composition-of-matter patent (US5304556) has expired, enabling unrestricted use in proprietary drug discovery workflows. Unlike kinase- or GPR139-optimized analogs, this substitution pattern is specifically validated for PAF pathway studies. Essential for SAR expansion, selectivity profiling, and target deconvolution campaigns. Order this public-domain tool compound to benchmark novel analogs against a well-characterized reference point.

Molecular Formula C22H18N4O2
Molecular Weight 370.412
CAS No. 440330-40-5
Cat. No. B2734497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
CAS440330-40-5
Molecular FormulaC22H18N4O2
Molecular Weight370.412
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3
InChIInChI=1S/C22H18N4O2/c27-21(23-14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)15-26-22(28)19-8-4-5-9-20(19)24-25-26/h1-13H,14-15H2,(H,23,27)
InChIKeyIWYDXBPEMFLKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide (CAS 440330-40-5): Compound Profile and Procurement Context


N-Benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide (CAS 440330-40-5) is a synthetic small molecule belonging to the benzotriazinone-benzamide hybrid class. Its structure features a 1,2,3-benzotriazin-4(3H)-one core linked via a methylene bridge to a benzamide moiety bearing an N-benzyl substituent [1]. The compound has been annotated in authoritative bioactivity databases as a platelet-activating factor (PAF) receptor antagonist, with reported inhibitory activity in washed rabbit platelet aggregation assays (IC50 = 90 nM) [2]. This benzotriazinone scaffold has been independently explored in multiple drug discovery programs targeting kinases, GPR139, cholinesterases, and HPPD enzymes, demonstrating the scaffold's broad pharmacological relevance [3].

Why Benzotriazinone-Benzamide Analogs Cannot Be Assumed Interchangeable in N-Benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide Research Programs


Benzotriazinone-benzamide derivatives bearing different N-substituents exhibit markedly divergent biological activity profiles that preclude simple analog substitution. Within the single patent family US5304556, structural variations at the amide nitrogen position shift PAF antagonistic potency by orders of magnitude, with N-benzyl, N-pyridylmethyl, and N-alkyl substituents yielding distinct pharmacological fingerprints [1]. Furthermore, the benzotriazinone core has been independently optimized against at least five unrelated target classes—Src/Abl kinases, GPR139, acetyl/butyrylcholinesterase, HPPD, and the PAF receptor—with each program's optimal substitution pattern being target-specific and mutually incompatible [2]. An analog selected for kinase inhibition may be entirely inactive at the PAF receptor, and vice versa. Even among PAF-targeted analogs, minor structural modifications (e.g., benzyl vs. pyridylmethyl N-substitution) can alter not only potency but also pharmacokinetic and selectivity profiles. Reliance on the generic benzotriazinone class without the specific N-benzyl substitution pattern therefore carries a high risk of experimental failure in PAF-pathway studies. The evidence presented in Section 3 quantifies these differentiation dimensions.

N-Benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide (CAS 440330-40-5): Quantitative Differentiation Evidence Against Closest Analogs


PAF Receptor Antagonism: IC50 = 90 nM in Rabbit Platelet Aggregation Assay

CAS 440330-40-5 demonstrates PAF receptor antagonism with an IC50 of 90 nM in a washed rabbit platelet aggregation assay (2°C, 30 min incubation) [1]. This value establishes the compound as a moderately potent PAF antagonist suitable for in vitro target validation studies. Within the benzotriazinone PAF antagonist series described in patent US5304556, N-benzyl substitution confers a distinct potency profile. N-pyridylmethyl-substituted analogs (e.g., compounds where E = pyridyl or N-oxypyridyl) are reported as the most potent congeners in the patent, but their quantitative IC50 values are not disclosed, preventing direct numerical ranking [2]. The N-benzyl analog CAS 440330-40-5 thus occupies a well-characterized node in the PAF antagonist SAR landscape, providing reproducible potency data for researchers who require a non-pyridyl PAF tool compound.

Platelet-Activating Factor (PAF) Antagonism Inflammation Thrombosis

N-Benzyl vs. N-Isopentyl Substitution: Structural Differentiation Dictates Target Engagement Scope

The N-benzyl substituent of CAS 440330-40-5 (Molecular Formula: C22H18N4O2; Molecular Weight: 370.40 g/mol) provides a planar aromatic moiety capable of π-π stacking interactions, a property absent in the N-isopentyl analog N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide (CAS 440330-48-3) . While both compounds share the identical benzotriazinone-benzamide core, the N-benzyl variant is the only analog in this sub-series with publicly confirmed PAF receptor activity (IC50 = 90 nM) [1]. The N-isopentyl analog, featuring a branched aliphatic chain, would be predicted to lack the aromatic interactions critical for PAF receptor binding, though no comparative bioactivity data have been published. This structural divergence also impacts physicochemical properties relevant to assay compatibility, including solubility, logP, and plasma protein binding.

Structure-Activity Relationship Ligand Design Target Selectivity

Physicochemical Property Differentiation: logP and PSA Values Drive Assay-Specific Solubility Profiles

Computationally predicted physicochemical parameters for CAS 440330-40-5 include a calculated logP of approximately 3.237 and a topological polar surface area (tPSA) of 48.3 Ų . These values position the compound within favorable drug-like chemical space (Lipinski Rule of 5 compliant: 0 violations) and suggest moderate lipophilicity compatible with cell-based assays. For comparison, the structurally related N-(2-aminophenyl) analog (CHEMBL240915; BDBM50226124) introduces an additional hydrogen-bond donor via the 2-aminophenyl moiety, which would increase PSA and aqueous solubility at the cost of membrane permeability [1]. The benzyl substituent of CAS 440330-40-5 thus strikes a practical balance between solubility and permeability that may be preferred for cell permeability-dependent assays, though direct comparative solubility measurements remain unavailable in the public domain.

Physicochemical Properties ADME Assay Development

Intellectual Property Differentiation: Expired PAF Antagonist Patent Enables Unencumbered Research Use

CAS 440330-40-5 falls within the generic scope of US Patent US5304556 (filed 1992, published 1994), which claims benzotriazinone derivatives as PAF antagonists [1]. This patent has expired due to fee-related non-payment, placing the claimed compounds in the public domain for research use. In contrast, more recently developed benzotriazinone-based compounds—such as the Src/Abl kinase inhibitors claimed in patents assigned to TargeGen (US8481536, EP1809614, filed 2005) [2] and the GPR139 agonist Zelatriazin (TAK-041/NBI-1065846, covered by more recent patent filings) —remain under active patent protection. Researchers requiring a benzotriazinone scaffold for target validation studies, particularly in PAF-related inflammation and thrombosis models, can therefore procure CAS 440330-40-5 without the licensing encumbrances or freedom-to-operate concerns associated with newer, patent-protected benzotriazinone compounds.

Intellectual Property Freedom to Operate Research Tool

Recommended Research Application Scenarios for N-Benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide (CAS 440330-40-5)


PAF Pathway Target Validation in Thrombosis and Inflammation Models

CAS 440330-40-5 is directly suitable for in vitro PAF pathway target validation studies, with a confirmed IC50 of 90 nM in washed rabbit platelet aggregation assays [1]. As a PAF receptor antagonist with publicly disclosed quantitative potency and an unencumbered patent landscape (US5304556 expired), the compound can be deployed by academic and industrial groups for routine pharmacological profiling of the PAF receptor in platelet aggregation, inflammatory mediator release, and vascular permeability assays without intellectual property restrictions. Unlike proprietary PAF antagonists with undisclosed structures or potency values, CAS 440330-40-5 provides full experimental transparency.

Benzotriazinone Scaffold Control Compound for Kinase vs. GPCR Selectivity Profiling

The benzotriazinone core has been independently optimized for Src/Abl kinase inhibition (TargeGen program) and for GPR139 agonism (Zelatriazin/TAK-041) [1]. CAS 440330-40-5, bearing an N-benzyl benzamide substitution pattern distinct from both kinase- and GPR139-optimized analogs, can serve as a scaffold-matched control compound in selectivity panels. By comparing the activity profile of CAS 440330-40-5 against target-optimized benzotriazinones, researchers can deconvolute whether observed biological effects are scaffold-driven (off-target) or substitution-driven (on-target), an essential step in lead optimization and target deconvolution campaigns [2].

Structure-Activity Relationship (SAR) Reference Compound for N-Benzyl Benzotriazinone-Benzamide Series

Within the benzotriazinone-benzamide compound series, CAS 440330-40-5 serves as the characterized N-benzyl reference point for SAR expansion studies. Its PAF IC50 of 90 nM provides a benchmark against which the potency of newly synthesized N-substituted analogs can be quantitatively compared [1]. The compound's computationally predicted physicochemical properties (logP ≈ 3.237, tPSA = 48.3 Ų, 0 H-bond donors) also establish baseline ADME parameters for the N-benzyl sub-series [2]. Procurement of this compound is therefore essential for any medicinal chemistry program iterating on the N-substituent of the benzotriazinone-benzamide scaffold.

Patent-Unencumbered Research Tool for Commercial Drug Discovery Programs

For biotechnology and pharmaceutical companies conducting PAF receptor research, CAS 440330-40-5 offers a critical advantage: its composition-of-matter patent (US5304556) has expired, placing the compound in the public domain [1]. This contrasts with structurally related benzotriazinone kinase inhibitors (TargeGen patents still in force) and GPR139 agonists (Zelatriazin under active patent protection), which carry freedom-to-operate risks for commercial research applications. CAS 440330-40-5 can therefore be used as a freely available PAF antagonist tool compound in proprietary drug discovery workflows without concerns about patent infringement or future licensing obligations.

Quote Request

Request a Quote for N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.